3-Pyridinecarboxamide, N-(((4-(pentyloxy)-3-(trifluoromethyl)phenyl)amino)thioxomethyl)-
Overview
Description
The compound is a pyridine derivative, which means it contains a pyridine ring - a six-membered ring with five carbon atoms and one nitrogen atom. The presence of the carboxamide group (CONH2) suggests that it is a derivative of pyridinecarboxylic acid. The compound also contains a thioxomethyl group (CH2S) and a trifluoromethyl group (CF3), which are likely to influence its reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carboxamide group, and the addition of the thioxomethyl and trifluoromethyl groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of the compound would be influenced by the electronic properties of the pyridine ring and the various substituents. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating thioxomethyl group could create interesting electronic effects.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the electronic properties of the pyridine ring and the various substituents. The compound might undergo reactions at the carboxamide group or at the carbon atoms of the pyridine ring.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the pyridine ring and the various substituents. For example, the compound is likely to be polar due to the presence of the carboxamide group.Scientific Research Applications
Antiproliferative Activity : A study by van Rensburg et al. (2017) explored the antiproliferative properties of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class closely related to the compound . These compounds showed activity against the phospholipase C enzyme, and modifications at certain functional groups led to enhanced activity (van Rensburg et al., 2017).
Chemical Synthesis and Structural Analysis : Özdemir et al. (2012) synthesized N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, structurally similar to the compound of interest, and evaluated its antibacterial activities against various bacteria. The study also detailed its catalytic activity and crystal structures, showcasing its utility in synthetic and analytical chemistry (Özdemir et al., 2012).
Catalytic Properties : Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. These compounds, related in structure to the query compound, showcased significant tumor inhibition in a human gastric carcinoma model, highlighting their potential in cancer research (Schroeder et al., 2009).
Polymer Synthesis and Stability : Ravikumar and Saravanan (2012) synthesized a series of new polyamides incorporating 4-pyridylformylimino groups, which bear resemblance to the compound . These polyamides displayed excellent solubility and thermal stability, indicating their potential application in materials science (Ravikumar & Saravanan, 2012).
Heterocyclic Synthesis Applications : Fadda et al. (2012) used enaminonitriles, closely related to the compound , for the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. This study highlights the utility of such compounds in the synthesis of complex heterocyclic structures, which are important in pharmaceutical and chemical industries (Fadda et al., 2012).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, following appropriate safety procedures.
Future Directions
Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and testing its biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
N-[[4-pentoxy-3-(trifluoromethyl)phenyl]carbamothioyl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2S/c1-2-3-4-10-27-16-8-7-14(11-15(16)19(20,21)22)24-18(28)25-17(26)13-6-5-9-23-12-13/h5-9,11-12H,2-4,10H2,1H3,(H2,24,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSGOXONRXFGRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxamide, N-(((4-(pentyloxy)-3-(trifluoromethyl)phenyl)amino)thioxomethyl)- | |
CAS RN |
870142-71-5 | |
Record name | ACH-806 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870142715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACH-806 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/290J0F5T07 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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